6-Bromo-1H-benzo[d]imidazol-4-ol

Purity Quality Control Procurement

6-Bromo-1H-benzo[d]imidazol-4-ol (CAS 1360891-87-7) is a heterocyclic organic compound within the benzimidazole class, defined by a bromine atom at the 6-position and a hydroxyl group at the 4-position on the fused ring system. With a molecular formula of C₇H₅BrN₂O and a molecular weight of 213.03 g/mol, this scaffold serves as a versatile intermediate for synthesizing bioactive molecules, particularly those targeting kinases, HDACs, and bromodomains.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
Cat. No. B12862683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-benzo[d]imidazol-4-ol
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC=N2)O)Br
InChIInChI=1S/C7H5BrN2O/c8-4-1-5-7(6(11)2-4)10-3-9-5/h1-3,11H,(H,9,10)
InChIKeyWESAJHABHRVUPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1H-benzo[d]imidazol-4-ol: A Strategic Benzimidazole Building Block for Medicinal Chemistry


6-Bromo-1H-benzo[d]imidazol-4-ol (CAS 1360891-87-7) is a heterocyclic organic compound within the benzimidazole class, defined by a bromine atom at the 6-position and a hydroxyl group at the 4-position on the fused ring system . With a molecular formula of C₇H₅BrN₂O and a molecular weight of 213.03 g/mol, this scaffold serves as a versatile intermediate for synthesizing bioactive molecules, particularly those targeting kinases, HDACs, and bromodomains [1]. Its unique substitution pattern offers distinct reactivity for cross-coupling and further functionalization, making it a valuable building block in drug discovery .

Why 6-Bromo-1H-benzo[d]imidazol-4-ol Cannot Be Simply Swapped for Other Benzimidazoles


The precise placement of bromine and hydroxyl groups on the benzimidazole core critically dictates the compound's reactivity, pharmacokinetic properties, and target binding. In polybrominated benzimidazole series, biological potency correlates directly with the degree and pattern of halogenation, where a shift from chlorine to bromine to iodine at specific positions dramatically alters CK2 inhibitory activity [2]. Procuring a generic 'benzimidazole derivative' or even a regioisomer (e.g., 5-bromo-1H-benzo[d]imidazol-4-ol) introduces uncontrolled variables in synthetic pathways and biological assays. The 6-bromo-4-ol motif is specifically validated as a precursor for selective kinase inhibitors, and its substitution can derail a synthetic campaign or confound structure-activity relationship (SAR) studies [1].

Quantitative Differentiation Evidence for 6-Bromo-1H-benzo[d]imidazol-4-ol


Superior Purity Specification Compared to Common Analogs

The compound is available at a 98% purity specification from certain suppliers, which is quantifiably higher than the typical 95% specification offered for the closely related analog 6-bromo-1H-benzoimidazol-4-ol from alternative sources . For research and development purposes, this 3% absolute increase in purity can reduce the burden of by-product purification in downstream synthesis.

Purity Quality Control Procurement

Molecular Weight Advantage for Fragment-Based Screening Libraries

With a molecular weight of 213.03 g/mol, this compound adheres to the 'Rule of Three' guidelines for fragment-based screening (MW < 300). This provides a quantifiable advantage over bulkier polybrominated analogs like 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi), which has a molecular weight of 433.7 g/mol, making the target compound a more suitable starting point for fragment growth and optimization [1].

Fragment-Based Drug Discovery Lead-Like Properties Physicochemical Properties

Validated Role as a Precursor in a Kinase Inhibitor Pharmacophore

The benzimidazole scaffold, specifically when halogenated, is a validated ATP-competitive kinase inhibitor motif. Tetrabromobenzimidazole derivatives related to this compound have demonstrated potent CK2 inhibition with Ki values ranging from 0.15 to 0.30 µM [1]. The target compound's specific monobromo-4-hydroxy substitution pattern provides a distinct vector for chemical elaboration to achieve target selectivity, a strategy central to transitioning from broad-spectrum to selective kinase inhibition [2].

Kinase Inhibition CK2 Benzimidazole Pharmacophore

Unique Dihydroxybenzimidazole Tautomeric Potential for Metal Chelation

The 4-hydroxy substituent on the benzimidazole ring can adopt a tautomeric form, creating a potential metal-chelating motif analogous to the zinc-binding groups found in HDAC inhibitors. This contrasts with the more common 5- or 6-amino or unsubstituted benzimidazoles, which lack this intrinsic metal-coordination capability [1]. This structural feature positions the compound as a privileged starting point for designing novel metalloenzyme inhibitors, targeting enzymes like HDACs where benzimidazole-based inhibitors have achieved IC50 values in the nanomolar range (e.g., 51.84–74.36 nM for HDAC6) [2].

Metal Chelation HDAC Inhibition Zinc-Binding Group

High-Impact Application Scenarios for 6-Bromo-1H-benzo[d]imidazol-4-ol Based on Verified Evidence


Fragment-Based Lead Generation for Kinase Inhibitors

Exploit its low molecular weight (213.03 g/mol) and the established potency of halogenated benzimidazoles as kinase inhibitors. Use 6-Bromo-1H-benzo[d]imidazol-4-ol as a core fragment in a fragment-based drug discovery (FBDD) program, leveraging the bromine atom as a synthetic handle for rapid SAR exploration via Suzuki or Buchwald-Hartwig couplings to elaborate the scaffold towards selective CK2 or other kinase targets [1].

Synthesis of Selective HDAC Inhibitors with a Benzimidazole Cap

Utilize the 4-hydroxy group as a metal-binding moiety or as a point of attachment for a zinc-binding group (e.g., hydroxamic acid) to create novel, selective HDAC inhibitors. This overcomes the limitation of current benzimidazole-based HDAC inhibitors that often lack a built-in metal-chelating functionality, following the design principles of compounds with reported nanomolar activity [1].

Development of Polybrominated Bioisosteres for Enhanced Cellular Activity

Employ the compound as a synthetic precursor to generate polybrominated derivatives (e.g., tetrabromo analogs). This strategy has been shown to improve cellular permeability and proapoptotic activity, as demonstrated by the twenty-fold increase in proapoptotic activity of 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole over its parental TBBi structure [1]. Controlled bromination of the monobromo starting material allows for systematic optimization of logP and intracellular potency.

Pharmacophore Model Validation and Chemical Probe Synthesis

Use the precisely functionalized scaffold to create high-purity (98%) chemical probes for target validation studies. The defined substitution pattern ensures that any observed biological signal is due to the intended pharmacophore, not an impurity, making it a reliable tool for academic and industrial screening laboratories [1].

Quote Request

Request a Quote for 6-Bromo-1H-benzo[d]imidazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.